molecular formula C6H16Cl2N2 B6162841 N,1-dimethylpyrrolidin-3-amine dihydrochloride CAS No. 892495-04-4

N,1-dimethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B6162841
CAS No.: 892495-04-4
M. Wt: 187.1
InChI Key:
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Description

N,1-dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethylpyrrolidin-3-amine dihydrochloride typically involves the alkylation of pyrrolidine. One common method is the reaction of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows:

  • Pyrrolidine is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
  • Sodium hydride is added to the solution to deprotonate the pyrrolidine, forming the pyrrolidine anion.
  • Methyl iodide is then added to the reaction mixture, resulting in the formation of N-methylpyrrolidine.
  • The N-methylpyrrolidine is further methylated using methyl iodide to form N,1-dimethylpyrrolidin-3-amine.
  • The final product, this compound, is obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N,1-dimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N,1-dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of receptor binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylpyrrolidin-3-amine
  • N-methylpyrrolidine
  • Pyrrolidine

Uniqueness

N,1-dimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to N,N-dimethylpyrrolidin-3-amine, the presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

892495-04-4

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.1

Purity

95

Origin of Product

United States

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